1-Benzyl-4-(piperidin-4-ylcarbonyl)piperazine

Descripción general

Descripción

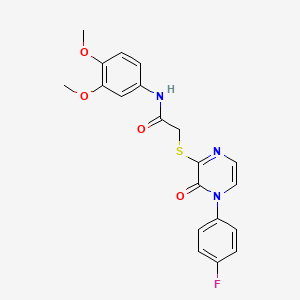

“1-Benzyl-4-(piperidin-4-ylcarbonyl)piperazine” is an organic compound with the linear formula C16H25N3 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-Benzyl-4-(piperidin-4-ylcarbonyl)piperazine”, has been a subject of recent research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1-Benzyl-4-(piperidin-4-ylcarbonyl)piperazine” can be represented by the InChI code1S/C16H25N3/c1-2-4-15(5-3-1)14-18-10-12-19(13-11-18)16-6-8-17-9-7-16/h1-5,16-17H,6-14H2 . Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Benzyl-4-(piperidin-4-ylcarbonyl)piperazine” include its molecular weight, which is 259.39 . More specific properties like melting point, boiling point, and density were not found in the search results .Aplicaciones Científicas De Investigación

Metabolism and Enzyme Interaction

1-Benzyl-4-(piperidin-4-ylcarbonyl)piperazine derivatives have been studied for their metabolic pathways and interactions with enzymes. For instance, the oxidative metabolism of Lu AA21004, a novel antidepressant, involves cytochrome P450 enzymes, highlighting the complexity of metabolic transformations for piperazine derivatives in the human body (Hvenegaard et al., 2012).

Synthesis and Structural Analysis

Novel synthetic routes have been developed for benzamide derivatives, including 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, which have potential applications in identifying binding sites for allosteric modulators of the AMPA receptor. This demonstrates the importance of structural analysis and synthesis in drug discovery (Wu et al., 2014).

Therapeutic Potential

The therapeutic applications of piperazine derivatives extend to central pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. This underscores the versatility of piperazine scaffolds in addressing a range of central nervous system disorders (Brito et al., 2018).

Anticonvulsant and Antineoplastic Activities

Some piperazine derivatives have shown significant anticonvulsant activity, suggesting their potential in developing new treatments for epilepsy. Additionally, the antineoplastic properties of flumatinib, an ALK inhibitor, were explored, including its metabolism in chronic myelogenous leukemia patients, demonstrating the role of such compounds in cancer therapy (Rybka et al., 2017; Gong et al., 2010).

Antifungal and Antimicrobial Properties

The synthesis of novel 1,2,4-triazines with antifungal properties showcases the potential of piperazine derivatives in combating fungal infections. These findings highlight the broad spectrum of biological activities possessed by piperazine-based compounds (Sangshetti & Shinde, 2010).

Propiedades

IUPAC Name |

(4-benzylpiperazin-1-yl)-piperidin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O/c21-17(16-6-8-18-9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-5,16,18H,6-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOVHDBEXKOVET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(piperidin-4-ylcarbonyl)piperazine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~4~-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2896286.png)

![8-(2,5-Dimethylphenyl)-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2896288.png)

![N-(2,4-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2896296.png)

![N-(4-butylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2896300.png)

![Benzo[d]thiazol-6-yl(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2896301.png)

![N~4~-(3-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2896303.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethan-1-one](/img/structure/B2896307.png)